3-Fluoropropan-1-amine hydrochloride

Description

Contextualization of Fluorinated Amines in Organic and Medicinal Chemistry

The introduction of fluorine into organic molecules, particularly those with biological relevance, is a widely used strategy in medicinal chemistry to enhance a variety of properties. tandfonline.comresearchgate.net Fluorine, being the most electronegative element, imparts significant changes to a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity when it replaces a hydrogen atom. tandfonline.comnbinno.com

The substitution of hydrogen with fluorine can block sites of metabolic attack, making the resulting drug more resistant to enzymatic degradation and extending its biological half-life. tandfonline.comresearchgate.net Furthermore, the high electronegativity of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which can influence a compound's solubility and ability to permeate biological membranes. tandfonline.comacs.org In some cases, fluorine's unique properties can lead to stronger binding interactions with target proteins, thereby increasing the potency of a drug candidate. tandfonline.comacs.org The small size of the fluorine atom allows it to act as a bioisostere for hydrogen, meaning it can replace hydrogen without causing significant steric hindrance, yet it fundamentally alters the molecule's physicochemical profile. researchgate.netnbinno.com This "fluorine scan" has become a crucial tool in drug discovery, with fluorinated compounds representing a significant portion of commercially available pharmaceuticals and agrochemicals. researchgate.net

Table 1: Effects of Fluorine Substitution in Organic Molecules

| Property Affected | Consequence of Fluorination |

|---|---|

| Metabolic Stability | Increased resistance to oxidative metabolism, leading to longer half-life. tandfonline.comresearchgate.net |

| Binding Affinity | Can enhance binding to target proteins through unique electronic interactions. tandfonline.com |

| Lipophilicity | Increases lipophilicity, which can improve membrane permeation. nbinno.com |

| Acidity/Basicity (pKa) | Alters the pKa of nearby functional groups, affecting ionization and bioavailability. tandfonline.com |

Significance of Amine Hydrochloride Salts as Key Reagents and Intermediates

Amines are a fundamental class of organic compounds found in numerous biologically active molecules, including drugs, vitamins, and hormones. ncert.nic.in However, many complex amine-containing molecules are poorly soluble in water, which limits their bioavailability and utility in pharmaceutical formulations. spectroscopyonline.com A common and effective method to overcome this is to convert the basic amine into a salt by reacting it with an acid, such as hydrochloric acid (HCl). spectroscopyonline.comalfa-chemistry.com

The resulting amine hydrochloride salt is an ionic compound that is typically a crystalline solid and readily soluble in water. spectroscopyonline.comalfa-chemistry.com This enhanced water solubility is crucial for drug delivery. spectroscopyonline.com Beyond pharmaceuticals, amine hydrochloride salts serve as important intermediates in organic synthesis. ontosight.aigla.ac.uk They are often more stable and easier to handle and purify than the corresponding free amines. In chemical reactions, they can be used directly as amination reagents or as bifunctional reagents where both the amine and the chloride ion participate in the transformation. rsc.org The conversion of amines to their hydrochloride salts is also a key step in their separation and purification from non-basic, water-insoluble organic compounds. ncert.nic.in

Table 2: Advantages of Amine Hydrochloride Salts

| Feature | Benefit in Research and Application |

|---|---|

| Increased Water Solubility | Enhances bioavailability for pharmaceutical applications. spectroscopyonline.com |

| Crystalline Solid Form | Improves stability, handling, and purification compared to liquid free amines. alfa-chemistry.com |

| Synthetic Utility | Serve as stable starting materials and intermediates in organic synthesis. ontosight.aigla.ac.uk |

| Bifunctional Reagents | Can participate in reactions like aminochlorination, where both amine and chloride are utilized. rsc.org |

Overview of Research Directions for 3-Fluoropropan-1-amine (B3031539) Hydrochloride and Analogs

3-Fluoropropan-1-amine hydrochloride (CAS No. 64068-31-1) is a chemical building block that combines the features of a fluorinated aliphatic chain and an amine salt. nih.govsigmaaldrich.com Its structure makes it a valuable precursor for synthesizing a range of more complex molecules for pharmaceutical and materials science research.

Research involving this compound and its analogs often focuses on their use as starting materials for novel chemical entities. The presence of the fluorine atom at the 3-position provides a specific site for modifying molecular properties. Analogs such as 3,3,3-trifluoropropan-1-amine hydrochloride and 3-fluorobutan-1-amine (B13258755) hydrochloride offer variations in the degree and position of fluorination, allowing chemists to fine-tune the characteristics of the final products. scbt.comsigmaaldrich.com

A significant area of research for related fluorinated compounds is in the field of medical imaging, particularly Positron Emission Tomography (PET). nih.gov Isotopically labeled molecules, such as those containing Fluorine-18 (B77423), are used as imaging agents. The non-radioactive versions of these compounds, like 3-fluoropropan-1-amine, serve as essential reference standards and precursors in the development of these radiolabeled probes. nih.govresearchgate.net The stability of the carbon-fluorine bond is advantageous for such applications. Therefore, this compound and its derivatives are of interest for developing new PET imaging agents and other specialized chemical probes. nih.gov

Table 3: Profile of this compound and Analogs

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 64068-31-1 | C₃H₉ClFN |

| 3-Fluoropropan-1-amine (Parent Compound) | 462-41-9 | C₃H₈FN |

| 3,3,3-trifluoropropan-1-amine hydrochloride | 2968-33-4 | C₃H₇ClF₃N |

| 3-Fluorobutan-1-amine hydrochloride | 1780799-10-1 | C₄H₁₁ClFN |

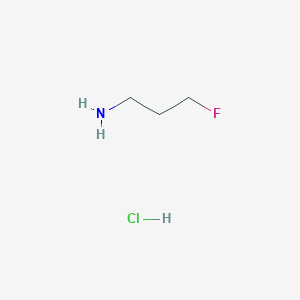

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-fluoropropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FN.ClH/c4-2-1-3-5;/h1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRAKQAFBUANAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CF.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619875 | |

| Record name | 3-Fluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64068-31-1 | |

| Record name | 3-Fluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoropropylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Mechanistic Chemical Transformations

Methodologies for the Synthesis of 3-Fluoropropan-1-amine (B3031539) Hydrochloride

The synthesis of 3-Fluoropropan-1-amine hydrochloride can be approached through various methodologies, each with its own advantages and challenges, from creating specific stereoisomers to scaling up for industrial production.

Development of Stereoselective Synthetic Pathways

The stereoselective synthesis of chiral amines is of great importance in pharmaceutical chemistry. While specific stereoselective pathways for 3-fluoropropan-1-amine have not been extensively detailed in the literature, strategies employed for analogous fluoroamines can be considered. One such approach involves the use of reductive aminase enzymes (RedAms). These biocatalysts can facilitate the asymmetric reduction of corresponding α-fluoro ketones, leading to the formation of chiral β-fluoroamines with high enantiomeric excess. For instance, reductive aminases from various fungal species have been successfully applied to the reductive amination of α-fluoroacetophenones, yielding β-fluoro primary amines with over 90% conversion and enantiomeric excess ranging from 85% to 99% whiterose.ac.uk.

Another potential pathway involves the stereoselective ring-opening of activated cyclopropanes or aziridines with a fluoride source. Although not directly demonstrated for 3-fluoropropan-1-amine, this methodology has been effective for the synthesis of other functionalized amines.

| Catalyst/Method | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) |

| Reductive Aminase (Fungal) | α-Fluoroacetophenone | β-Fluoro-α-phenylethylamine | >90 | 85-99 |

| Chiral Lewis Acid | N-Protected Aziridine | Chiral β-Fluoroamine | (Varies) | (Varies) |

| This table presents data for analogous stereoselective amination reactions, suggesting potential pathways for 3-fluoropropan-1-amine synthesis. |

Radiosynthetic Approaches for Isotopic Labeling (e.g., Fluorine-18)

The introduction of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min) into molecules is of paramount importance for Positron Emission Tomography (PET) imaging. The radiosynthesis of [¹⁸F]3-fluoropropan-1-amine would typically involve a nucleophilic substitution reaction where a suitable precursor is reacted with [¹⁸F]fluoride.

A common strategy is the nucleophilic displacement of a good leaving group, such as a tosylate, mesylate, or triflate, from a protected aminopropane precursor. The choice of precursor and reaction conditions is crucial to maximize the radiochemical yield (RCY) and specific activity. For example, in the radiosynthesis of other ¹⁸F-labeled amino acids and amines, multistep procedures are common, often starting with the cyclotron production of [¹⁸F]fluoride nih.govnih.gov. The [¹⁸F]fluoride is then activated, typically by using a phase-transfer catalyst like a potassium-Kryptofix® 2.2.2 complex, before being reacted with the precursor in an anhydrous solvent at elevated temperatures. Subsequent deprotection of the amino group yields the desired radiolabeled amine, which is then converted to its hydrochloride salt.

| Precursor | Leaving Group | Typical RCY (%) (decay-corrected) | Synthesis Time (min) |

| N-Boc-3-tosyloxypropan-1-amine | Tosylate | 20-40 | 60-90 |

| N-Boc-3-mesyloxypropan-1-amine | Mesylate | 15-35 | 60-90 |

| N-Boc-3-(trifluoromethylsulfonyloxy)propan-1-amine | Triflate | 30-50 | 50-80 |

| This table outlines potential precursors and expected radiochemical yields for the synthesis of [¹⁸F]3-fluoropropan-1-amine based on similar ¹⁸F-labeling reactions. |

Industrial-Scale Preparation and Process Optimization

The industrial-scale synthesis of this compound would likely be adapted from established processes for similar short-chain haloamines, such as 3-chloropropylamine hydrochloride researchgate.net. A common industrial route involves the reaction of 3-amino-1-propanol with a fluorinating agent, followed by conversion to the hydrochloride salt.

A plausible multi-step process would be:

Fluorination: Reaction of 3-amino-1-propanol with a suitable fluorinating agent. Thionyl chloride is often used for chlorination, and an analogous fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® could be employed. The reaction conditions, including temperature and solvent, would need to be optimized to manage the exothermic nature of the reaction and maximize yield.

Purification of the Free Base: The resulting 3-fluoropropan-1-amine would be purified, likely through distillation.

Salt Formation: The purified amine would then be reacted with hydrochloric acid in a suitable solvent, such as isopropanol (B130326) or ethanol, to precipitate the hydrochloride salt. Control of stoichiometry and temperature is critical to ensure high purity and yield of the final product.

Process optimization would focus on minimizing the formation of byproducts, efficient solvent recovery, and ensuring the safe handling of corrosive reagents. The choice of solvent for the salt formation step is particularly important to maximize crystallization and minimize the solubility of the hydrochloride salt, thus increasing the isolated yield.

Chemical Reactivity and Reaction Mechanisms of this compound

The chemical reactivity of 3-fluoropropan-1-amine is primarily dictated by the nucleophilic amino group and the carbon-fluorine bond.

Studies on Nucleophilic Substitution Reactions and Their Rates

The free amine form, 3-fluoropropan-1-amine, is a nucleophile due to the lone pair of electrons on the nitrogen atom. It can participate in nucleophilic substitution reactions, for example, with alkyl halides. The rate of these reactions would follow second-order kinetics, being dependent on the concentration of both the amine and the electrophile libretexts.orgfrontiersin.org.

The presence of the electronegative fluorine atom at the 3-position is expected to have a modest electron-withdrawing inductive effect, which would slightly decrease the nucleophilicity of the amino group compared to propan-1-amine. This effect, however, is attenuated by the three-carbon chain.

Conversely, the carbon-fluorine bond itself can be subject to nucleophilic attack, although this is generally difficult due to the strength of the C-F bond and the poor leaving group ability of the fluoride ion. Such reactions would require harsh conditions or specific activation.

| Reaction Type | Reactant | Product | Expected Rate Dependence |

| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Second-order |

| N-Acylation | Acyl Chloride | Amide | Second-order |

Investigation of Oxidation and Reduction Pathways

The primary amino group of 3-fluoropropan-1-amine can be oxidized by various oxidizing agents. The oxidation products depend on the specific reagent and reaction conditions used. Mild oxidation, for instance with hydrogen peroxide or peroxy acids, can lead to the formation of the corresponding hydroxylamine or nitroso compound. Stronger oxidizing agents can oxidize the primary amine to a nitro group libretexts.orgresearchgate.net. The presence of the fluorine atom can influence the reactivity of the amine towards oxidation, as the electron-withdrawing nature of fluorine can increase the oxidation potential of the amine nottingham.ac.uk.

Reduction of the amine functionality is not a typical transformation under standard conditions. However, the molecule could potentially be reduced under harsh conditions, though this is not a common or synthetically useful pathway. The carbon-fluorine bond is also generally resistant to reduction.

| Reaction Type | Oxidizing Agent | Potential Product(s) |

| Mild Oxidation | Hydrogen Peroxide | 3-Fluoropropan-1-hydroxylamine |

| Strong Oxidation | Peroxycarboxylic Acid | 1-Fluoro-3-nitropropane |

Role as Bifunctional Reagent in Catalytic Transformations (e.g., Aminochlorination of Maleimides)

Amine hydrochloride salts are traditionally utilized as amination reagents, with the hydrochloride component often treated as a waste byproduct. However, recent methodologies have harnessed the dual reactivity of these salts, employing them as bifunctional reagents. In this context, this compound can act as both an amine and a chloride source in a single transformation.

A notable application of this concept is the copper-catalyzed aminochlorination of maleimides. rsc.org In this process, the amine hydrochloride salt serves a dual role, providing both the amino group and the chlorine atom for addition across the maleimide double bond. rsc.org This strategy represents an efficient use of the reagent, avoiding the generation of HCl as waste. rsc.org The transformation is characterized by its use of a simple and effective catalyst system and its applicability to a broad range of substrates. rsc.org

Table 1: Components in Copper-Catalyzed Aminochlorination of Maleimides This table outlines the key components and their respective functions in the aminochlorination reaction.

| Component | Function | Example | Reference |

| Amine Hydrochloride | Bifunctional Reagent (Source of Amine and Chloride) | This compound | rsc.org |

| Maleimide | Substrate (Alkene) | N-substituted maleimides | rsc.org |

| Copper Catalyst | Facilitates the radical transformation | Copper(I) or Copper(II) salts | rsc.org |

| Oxidant | Initiates the radical process | Peroxides or other radical initiators | mpg.de |

Mechanistic Modeling of Amine Hydrochloride Salt Precipitation in Reaction Systems

The precipitation of amine hydrochloride salts is a critical factor in many industrial chemical processes, influencing product purity, yield, and the potential for reactor fouling. Mechanistic modeling has become an indispensable tool for understanding and predicting this phenomenon. acs.orgresearchgate.net These models are particularly important in systems like confined impinging jet reactors (CIJRs), where rapid mixing and reaction occur. acs.org

The precipitation process is complex, involving interdependent events such as chemical reaction kinetics, nucleation, and particle growth. acs.org Predictive models for these systems typically include equations that account for these physical processes. researchgate.net A key challenge is managing competitive-consecutive reactions, which can lead to the precipitation of both the desired mono-hydrochloride salt and an undesired di-hydrochloride salt byproduct. acs.orgresearchgate.net The formation of this di-amine byproduct can result in the loss of starting material and necessitate costly reprocessing of highly insoluble salts. acs.org

Local mixing conditions within the reactor have a dominant influence on process outcomes, such as the formation of fine versus large particles and the product distribution between mono- and di-hydrochloride salts. acs.org Advanced models that incorporate detailed local mixing simulations have proven essential for accurately predicting unexpected shifts in product distribution as reactant concentrations change. acs.org

Table 2: Key Parameters in Mechanistic Modeling of Amine Salt Precipitation This table summarizes the critical factors that are considered when developing predictive models for amine hydrochloride salt precipitation.

| Parameter | Significance | Modeling Approach | Reference |

| Chemical Reaction Kinetics | Determines the rate of salt formation. | Rate equations for competitive-consecutive reactions. | acs.orgchemrxiv.org |

| Nucleation Rate | Governs the initial formation of solid particles. | Classical nucleation theory or empirical models. | researchgate.net |

| Particle Growth | Dictates the final particle size distribution. | Population balance equations (PBEs). | researchgate.net |

| Local Mixing Conditions | Influences local supersaturation and reaction selectivity. | Computational Fluid Dynamics (CFD), local mixing models. | acs.org |

| Reactant Concentration | Affects reaction rates and product distribution. | Included as a variable in kinetic and mixing models. | acs.org |

Derivatization and Functionalization of the Propanamine Backbone

The 3-fluoropropan-1-amine backbone is a valuable starting point for the synthesis of more complex molecules. Through derivatization and functionalization, this simple fluorinated amine can be elaborated into a wide array of structurally diverse compounds with potential applications in medicinal chemistry and materials science.

Synthesis of Structurally Modified Analogs and Derivatives

The primary amine group of this compound is a key handle for derivatization. Standard organic transformations can be employed to create a variety of analogs. For instance, acylation reactions with acid chlorides or activated carboxylic acids can produce a range of N-(3-fluoropropyl)amides. nih.govresearchgate.netresearchgate.net Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines, expanding the structural diversity of the resulting compounds. organic-chemistry.orgyoutube.com

These derivatization strategies allow for the systematic modification of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and basicity. The introduction of the fluoropropyl moiety can significantly alter the biological activity and metabolic stability of the parent compound. olemiss.edu

Table 3: Common Derivatization Reactions for 3-Fluoropropan-1-amine This table lists common synthetic methods used to create derivatives from the primary amine.

| Reaction Type | Reagents | Product Class | Reference |

| Acylation / Amidation | Acid chlorides, Carboxylic acids + coupling agents | N-(3-fluoropropyl)amides | nih.govresearchgate.net |

| Reductive Amination | Aldehydes or Ketones + Reducing agent (e.g., NaBH3CN) | N-alkylated 3-fluoropropanamines | organic-chemistry.orgyoutube.com |

| Sulfonylation | Sulfonyl chlorides | N-(3-fluoropropyl)sulfonamides | N/A |

| Alkylation | Alkyl halides | Secondary/Tertiary 3-fluoropropanamines | N/A |

Incorporation into Complex Molecular Scaffolds (e.g., Quinolines, Pyrazoles, β-Blockers)

The 3-fluoropropylamine motif is strategically incorporated into more complex molecular frameworks to modulate their pharmacological properties.

Quinolines: The quinoline scaffold is a privileged structure in medicinal chemistry. mdpi.comnih.gov The 3-fluoropropylamine unit can be incorporated into quinoline systems through various synthetic routes. One approach involves using a pre-functionalized aniline bearing the fluoropropylamine side chain (or a protected version) in classical quinoline syntheses like the Skraup, Doebner-von Miller, or Combes reactions. sioc.ac.cnuop.edu.pkiipseries.org For example, an N-(3-fluoropropyl)aniline could be reacted with a 1,3-dicarbonyl compound in a Combes-type synthesis to yield a quinoline with the fluorinated side chain attached to the ring nitrogen. sioc.ac.cnnih.gov Alternatively, the fluoropropylamine moiety can be introduced onto a pre-formed quinoline ring via nucleophilic aromatic substitution if a suitable leaving group is present on the quinoline core. organic-chemistry.org

Pyrazoles: Pyrazoles are another class of N-heterocycles with significant biological activity. nih.govmdpi.com Fluorinated pyrazoles are of particular interest in the development of agrochemicals and pharmaceuticals. nih.govresearchgate.net The synthesis of pyrazoles often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.gov To incorporate the 3-fluoropropyl group, 3-fluoropropan-1-amine can be converted into the corresponding hydrazine, which can then participate in this classical pyrazole synthesis. Another strategy is to attach the 3-fluoropropyl group to a pre-formed pyrazole ring through N-alkylation. nih.govresearchgate.net

β-Blockers: The general structure of many β-blockers (beta-adrenergic receptor antagonists) features an aryloxypropanolamine core. nih.govwikipedia.org The synthesis typically involves the reaction of a substituted phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with an amine, such as isopropylamine. nih.gov By substituting 3-fluoropropan-1-amine for the traditional amine in this sequence, novel fluorinated β-blocker analogs can be synthesized. nih.gov The introduction of fluorine can influence the compound's receptor binding affinity and metabolic profile. Recent advancements in synthetic methodology, such as the use of innovative membrane nanoreactors, have enabled the rapid and efficient production of β-blockers with high conversion and selectivity. europeanpharmaceuticalreview.combioengineer.org

Applications in Specialized Organic Synthesis and Advanced Medicinal Chemistry

Utility as a Crucial Building Block in Chemical Synthesis

3-Fluoropropan-1-amine (B3031539) hydrochloride serves as a fundamental component in the construction of complex molecules, offering a reactive handle for further chemical transformations while introducing a desirable fluorine moiety.

Precursor in Pharmaceutical Compound Synthesis

A significant application of 3-fluoropropan-1-amine and its derivatives is in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. nih.gov PET is a powerful non-invasive imaging technique used in clinical diagnostics and preclinical research. fz-juelich.de The short half-life of the commonly used fluorine-18 (B77423) (¹⁸F) isotope necessitates rapid and efficient radiosynthesis methods. nih.gov

The 3-fluoropropylamine moiety is incorporated into various PET tracers designed to target specific biological entities. For instance, derivatives of 3-fluoropropan-1-amine are utilized in the synthesis of PET tracers for imaging a range of biological targets. The synthesis of these tracers often involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride, followed by further chemical modifications to attach the fluorinated sidechain to the targeting molecule.

The general synthetic approach for creating these PET tracers involves a multi-step process that is often automated to handle the radioactivity safely and efficiently. fz-juelich.de The process typically begins with the production of [¹⁸F]fluoride, which is then reacted with a precursor molecule. fz-juelich.de This precursor is designed to readily accept the [¹⁸F]fluoride and then be easily coupled to the final targeting molecule.

| PET Tracer Type | Precursor Strategy | Key Synthetic Step |

|---|---|---|

| Amino Acid Analogs | Protected amino acid with a leaving group on the side chain | Nucleophilic [¹⁸F]fluorination |

| Enzyme Inhibitors | Inhibitor scaffold with an activatable side chain | Coupling with a [¹⁸F]fluorinated building block |

| Receptor Ligands | Ligand precursor with a reactive site for fluorination | Late-stage radiofluorination |

Application in the Development of Agrochemicals and Specialty Chemicals

In the realm of specialty chemicals, fluorinated compounds are valued for their unique properties, including thermal stability and chemical resistance. 3-Fluoropropan-1-amine hydrochloride can be used as a monomer or a modifying agent in the synthesis of specialty polymers and materials. The primary amine allows for its incorporation into polymer backbones through reactions like amidation or imidation, while the fluorine atom imparts desirable surface properties, such as hydrophobicity and oleophobicity.

Strategies for Late-Stage Modification of Bioactive Small Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of new functional groups into a complex molecule at a late stage of the synthesis. nih.gov This approach allows for the rapid generation of analogs of a lead compound, facilitating the exploration of structure-activity relationships (SAR). nih.gov

The 3-fluoropropylamine moiety can be introduced into bioactive molecules through late-stage modification strategies. One common approach involves the reaction of a precursor molecule containing a suitable leaving group with 3-fluoropropan-1-amine. This allows for the direct installation of the fluorinated sidechain, potentially improving the pharmacokinetic or pharmacodynamic properties of the parent molecule.

For example, a bioactive molecule with a reactive functional group, such as an aldehyde or a carboxylic acid, can be modified by reductive amination or amidation with 3-fluoropropan-1-amine. This strategy has been employed to modify various scaffolds, including those of kinase inhibitors and other targeted therapies.

| Late-Stage Functionalization Strategy | Bioactive Molecule Class | Potential Outcome |

|---|---|---|

| Reductive Amination | Kinase Inhibitors | Improved metabolic stability |

| Amide Coupling | GPCR Ligands | Enhanced binding affinity |

| Nucleophilic Aromatic Substitution | Heterocyclic Drugs | Modified solubility and permeability |

Exploration of Biological and Pharmacological Activities

While this compound is primarily utilized as a synthetic building block, there is interest in the potential biological and pharmacological activities of molecules containing the 3-fluoropropylamine moiety.

Investigations into Enzyme Mechanisms and Modulation of Metabolic Pathways

The introduction of a fluorine atom into a molecule can significantly alter its interaction with enzymes. The strong carbon-fluorine bond is resistant to metabolic cleavage, which can lead to increased metabolic stability. sciencedaily.com While direct studies on the effect of this compound on specific enzyme mechanisms are limited in the available literature, it is a valuable tool for probing enzyme active sites and understanding metabolic pathways.

For example, by replacing a hydrogen atom with a fluorine atom in a known enzyme substrate, researchers can investigate the electronic and steric requirements of the enzyme's active site. The enzymatic stability of sulfonamides derived from 3-fluoropropan-1-amine has been investigated, providing insights into their potential as stable linkers in bioconjugation. nih.gov

Studies on Modulatory Effects on Downstream Signaling Cascades (e.g., Kinases, Phosphatases)

There is a lack of specific research in the public domain directly investigating the modulatory effects of this compound on downstream signaling cascades such as those involving kinases and phosphatases. However, many kinase inhibitors and other signal transduction modulators are nitrogen-containing heterocyclic compounds. The incorporation of a 3-fluoropropylamine side chain into these scaffolds is a common strategy in medicinal chemistry to improve drug-like properties.

The fluorine atom can influence the pKa of the amine group, which can in turn affect the molecule's interaction with the target protein. Furthermore, the fluorinated side chain can make favorable interactions with the protein, leading to enhanced binding affinity and selectivity. While direct evidence for the modulation of signaling cascades by this compound itself is wanting, its role as a key component in the synthesis of potent and selective kinase inhibitors is well-established. ossila.com

Research on Neuroprotective Potentials and Related Derivatives

While direct studies on the neuroprotective effects of this compound are not prominent in current literature, its structural motif as a primary amine serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic properties. The field of neuroprotection often involves the development of multi-target directed ligands (MTDLs) that can act on various pathways implicated in neurodegeneration. uwc.ac.za The synthesis of such complex agents frequently utilizes foundational chemical structures like amines for elaboration into more sophisticated derivatives.

Research into neuroprotective agents has explored various classes of compounds where an amine functional group is a key component. For instance, derivatives of propargylamine (B41283) have been investigated as multifunctional neuroprotective agents aimed at inhibiting processes like apoptosis (programmed cell death) which is a hallmark of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. uwc.ac.za Similarly, other research has focused on synthesizing novel triazine and coumarin (B35378) derivatives that have demonstrated neuroprotective abilities in preclinical models by modulating specific biological pathways, such as the Wnt/β-catenin signaling pathway or by activating receptors like Tropomyosin receptor kinase B (TRKB). nih.govnih.gov

The development of these potentially neuroprotective compounds highlights a common strategy in medicinal chemistry: using simple, functionalized building blocks to construct larger molecules with specific biological activities. nih.gov A primary amine like 3-fluoropropan-1-amine provides a reactive site for creating diverse derivatives, allowing chemists to explore how modifications to the structure impact its potential to interact with biological targets relevant to neuroprotection.

| Compound Class | Reported Neuroprotective Mechanism | Relevance of Amine Moiety |

|---|---|---|

| Propargylamine Derivatives | Inhibition of MAO-A/B, anti-apoptotic activity. uwc.ac.za | Core structural feature for biological activity. |

| Triazine Derivatives | Cholinesterase inhibition, activation of Wnt/β-catenin signaling. nih.gov | Serves as a key component in the heterocyclic structure. |

| Coumarin Derivatives | Activation of the TRKB-CREB-BDNF pathway, reduction of caspase activity. nih.gov | Often included as part of a larger, biologically active scaffold. |

Development of Inhibitors for Specific Biological Targets (e.g., Toll-like Receptors 7 and/or 8)

The modulation of Toll-like receptors (TLRs), particularly TLR7 and TLR8, is a significant area of research for treating autoimmune diseases. nih.gov While the 3-fluoropropylamine structure is a versatile building block in medicinal chemistry, its specific application in the development of documented TLR7 and/or TLR8 inhibitors (antagonists) is not well-established in the scientific literature. Research on TLR7 and TLR8 antagonists has predominantly focused on complex heterocyclic scaffolds.

The design of small-molecule TLR7 antagonists has led to the discovery of several distinct chemical classes that can effectively block receptor signaling. These include compounds based on structures such as:

Purines mdpi.com

Indoles mdpi.com

Quinazolines nih.gov

Pyrazolopyrimidines nih.gov

Benzoxazoles nih.gov

For example, a potent oral inhibitor of both TLR7 and TLR8, Afimetoran (BMS-986256), is an indole-based compound that has advanced to clinical trials for systemic lupus erythematosus. mdpi.com Structure-activity relationship (SAR) studies of these inhibitors reveal that specific arrangements of aromatic rings and heterocyclic systems are crucial for their antagonist activity. nih.gov The development of these molecules often begins with high-throughput screening of large compound libraries to identify initial "hit" compounds, which are then chemically optimized to improve potency and selectivity. researchgate.net While amine groups are common features in many medicinal compounds, the specific 3-fluoropropan-1-amine moiety has not been highlighted as a key pharmacophore in the major classes of TLR7/8 inhibitors reported to date.

Radiopharmaceutical Applications and Development of Imaging Agents (e.g., PET Tracers)

The 3-fluoropropylamine structure is highly relevant in the field of nuclear medicine, specifically in the development of radiotracers for Positron Emission Tomography (PET) imaging. nih.govnih.gov PET is a noninvasive imaging technique that visualizes metabolic and molecular processes in the body by detecting positron-emitting radionuclides. nih.gov Fluorine-18 (¹⁸F) is one of the most widely used radionuclides for PET due to its near-ideal physical properties. nih.govopenmedscience.com

This compound, containing the stable ¹⁹F isotope, serves as an excellent reference compound and precursor scaffold for the synthesis of its ¹⁸F-labeled counterpart. The introduction of the ¹⁸F isotope into a molecule creates a PET tracer that can be administered to a patient to image specific biological targets. nih.gov The 3-[¹⁸F]fluoropropyl group is a valuable component for creating these tracers. Radiosynthesis often involves a nucleophilic substitution reaction where a precursor molecule, typically containing a good leaving group (like tosylate), is reacted with [¹⁸F]fluoride to produce the final radiolabeled compound. nih.gov

This strategy has been used to develop novel amino acid-based PET tracers for tumor imaging. nih.goviu.edu For instance, tryptophan analogs have been labeled with a 3-[¹⁸F]fluoropropyl group to create potential PET probes for visualizing tumors. nih.goviaea.org These ¹⁸F-labeled amino acids can show high uptake in tumor cells with potentially lower accumulation in inflammatory tissues compared to the most common PET tracer, [¹⁸F]FDG. iaea.org The development of such specific tracers is crucial for improving cancer diagnosis, staging, and monitoring treatment response. nih.govresearchgate.net

| Property | Fluorine-18 (¹⁸F) | Significance in PET Imaging |

|---|---|---|

| Half-life | 109.8 minutes nih.govnih.gov | Long enough for synthesis and imaging, yet short enough to minimize patient radiation exposure. snmmi.org |

| Decay Mode | Positron Emission (β+) nih.gov | The fundamental process that allows for PET imaging detection. |

| Application | Labeling of biomolecules (e.g., glucose analogs, amino acids) nih.goviu.edu | Enables the creation of a wide range of tracers for imaging metabolism, neuroreceptors, and tumors. nih.gov |

| Role of 3-Fluoropropan-1-amine | A synthon for attaching a 3-[¹⁸F]fluoropropyl group to a target molecule. nih.gov | Provides a reliable method for introducing the ¹⁸F label into novel radiopharmaceuticals. researchgate.net |

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structure-Activity and Structure-Kinetic Relationships

The biological profile of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. For fluorinated compounds like 3-Fluoropropan-1-amine (B3031539), SAR and structure-kinetic relationship (SKR) studies are crucial for understanding how subtle molecular modifications translate into changes in biological activity.

Impact of Fluorine Atom Position and Substituent Effects on Biological Activity

In the case of propanamine, placing the fluorine atom at different positions (C1, C2, or C3) would differentially modulate the pKa of the terminal amine. Fluorination at a position beta (C2) or gamma (C3) to the amine, as in 3-Fluoropropan-1-amine, lowers the pKa compared to the non-fluorinated parent compound, propanamine. This change in basicity can have a profound impact on the molecule's interaction with biological targets, as the ionization state of the amine at physiological pH is crucial for forming salt bridges and hydrogen bonds within a receptor's binding pocket.

While fluorination of aromatic rings often enhances biological activity, fluorination of aliphatic fragments can sometimes lead to a decrease in activity. nih.gov The specific impact depends heavily on the target protein and the nature of the binding site. The substitution of a hydrogen atom with a fluorine atom also increases lipophilicity, which can enhance membrane permeability and bioavailability. wikipedia.org

| Compound | Position of Fluorine | Anticipated Effect on Amine pKa | General Impact on Lipophilicity |

|---|---|---|---|

| Propan-1-amine | N/A | Baseline (Approx. 10.7) | Baseline |

| 2-Fluoropropan-1-amine | C2 (Beta position) | Significant Decrease | Increase |

| 3-Fluoropropan-1-amine | C3 (Gamma position) | Moderate Decrease | Increase |

Role of Chirality and Stereoisomerism in Defining Pharmacological Profiles

Chirality is a fundamental property in pharmacology, as biological systems like receptors and enzymes are themselves chiral. researchgate.netresearchgate.net Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological activities, metabolic pathways, and toxicities. nih.govbiomedgrid.com One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. researchgate.net

The specific compound, 3-Fluoropropan-1-amine, is achiral as it does not possess a stereogenic center. However, if the fluorine atom were located at the C2 position (forming 2-Fluoropropan-1-amine), the C2 carbon would become a chiral center, leading to the existence of (R)- and (S)-enantiomers. In such cases, the spatial orientation of the fluorine atom and the amine group would differ between the two enantiomers, leading to distinct interactions with a chiral receptor binding site. nih.gov The development of single-enantiomer drugs, often through a "chiral switch," is a common strategy to improve therapeutic efficacy and safety profiles. ucj.org.uaresearchgate.net

Molecular Modeling and Advanced Computational Chemistry Applications

Computational chemistry provides powerful tools to investigate and predict the behavior of molecules, guiding the rational design of new therapeutic agents. nih.govnih.gov

Predictive Modeling of Receptor Binding Affinities and Free Energies

Predicting the binding affinity between a ligand and its protein target is a central goal in drug discovery. arxiv.org Molecular modeling techniques, such as molecular dynamics (MD) simulations, are employed to understand these interactions at an atomic level. mdpi.com For fluorinated ligands, these models help rationalize the complex effects of fluorine substitution. acs.org

However, accurately modeling fluorine can be challenging due to its unique electronic properties. nih.gov Computational methods must account for fluorine's ability to act as a weak hydrogen bond acceptor and its potential to form favorable orthogonal multipolar interactions with backbone carbonyl groups in proteins, which can significantly enhance binding affinity. nih.gov The development of accurate force fields specifically parameterized for fluorinated compounds is essential for making reliable predictions about binding energies and conformational preferences. nih.govacs.org These simulations can also shed light on the role of water networks in the binding pocket and how fluorination can alter enthalpic and entropic contributions to binding affinity. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis and Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. drugdesign.orgnih.gov By developing a predictive model, QSAR can be used to estimate the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com

In the context of fluorinated compounds like 3-Fluoropropan-1-amine and its derivatives, a QSAR model would incorporate molecular descriptors that quantify their physicochemical properties. These descriptors can include electronic properties (e.g., partial atomic charges, inductive effects of fluorine), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP). acs.org A statistically validated QSAR model can reveal which molecular features are most important for the desired biological activity. mdpi.comnih.gov For instance, a QSAR study might reveal that a specific range of pKa values for the amine group, modulated by the position of the fluorine atom, is optimal for receptor binding. These models are crucial tools for optimizing lead compounds and designing more potent and selective drug candidates. nih.gov

Conformational Analysis and Stereoelectronic Effects in Solution and Biological Environments

The conformational landscape of 3-Fluoropropan-1-amine hydrochloride is dictated by the interplay of steric hindrance, electrostatic interactions, and subtle stereoelectronic effects. As a flexible three-carbon chain, rotation around the C1-C2 and C2-C3 bonds gives rise to several possible staggered conformers. The primary determinants of conformational preference are the relative orientations of the terminal fluorine atom and the ammonium (B1175870) group (-NH3+). Due to the lack of direct experimental studies on this compound, analysis is often built upon computational studies and comparisons with analogous molecules, such as 1,3-difluoroalkanes and other protonated 1,3-disubstituted propanes. nih.govmdpi.com

Key stereoelectronic interactions significantly influence the stability of these conformers. One of the most prominent is the gauche effect, which is particularly relevant in fluoroalkanes. researchgate.netresearchgate.net This effect often leads to a preference for a gauche arrangement between electronegative substituents, contrary to what would be expected from simple steric or electrostatic repulsion. In the case of this compound, this translates to a potential stabilization of conformers where the F-C-C-C and C-C-C-N+ dihedral angles result in the fluorine and ammonium groups being in a gauche relationship. This preference arises from stabilizing hyperconjugative interactions, such as the donation of electron density from a σ(C-H) orbital into an adjacent, low-lying σ(C-F) or σ(C-N) anti-bonding orbital. wikipedia.org For optimal overlap, these orbitals must be anti-periplanar, a condition met in the gauche conformation.

In aqueous solutions and biological environments, the conformational equilibrium is further complicated by solvation effects and potential hydrogen bonding. The protonated ammonium group is a strong hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor.

Anti-Conformer: The anti-periplanar conformation, where the fluorine and ammonium groups are positioned 180° apart, is expected to have the lowest steric repulsion and the most separated electrostatic charges. This conformer is typically favored in non-polar environments.

Gauche-Conformer: The gauche conformation, with a dihedral angle of approximately 60° between the F and NH3+ groups, may be stabilized by the aforementioned hyperconjugative effects. researchgate.net Furthermore, in a polar solvent, this more compact, higher-dipole conformer could be preferentially stabilized by the surrounding solvent molecules. Intramolecular hydrogen bonding between the ammonium protons and the fluorine atom (N+-H···F) might also contribute to the stability of certain gauche forms, although such bonds are generally weak.

Computational studies on related molecules like 1,3-difluoropropane (B1362545) show that the gauche conformation is significantly populated, and this preference is sensitive to the polarity of the medium. nih.gov A similar dependency is expected for 3-fluoropropan-1-amine. The table below, based on data for analogous 1,3-disubstituted propanes, illustrates the typical energy differences between conformers.

| Conformer | Approx. Dihedral Angle (X-C-C-Y) | Key Stabilizing/Destabilizing Factors | Expected Relative Energy (Gas Phase) | Expected Population in Polar Solvents |

|---|---|---|---|---|

| Anti-Anti (AA) | 180° | Minimizes steric and dipole repulsion | Lowest | Significant |

| Anti-Gauche (AG) | 60° | Potential for hyperconjugation | Low | Increased |

| Gauche-Gauche (GG) | 60°/60° | Hyperconjugation, potential H-bonding, higher dipole moment | Slightly Higher than AA | High / Potentially Dominant |

The specific conformer adopted upon binding to a biological target, such as an enzyme or receptor, would be the one that best fits the binding site's geometry and electrostatics, which may not necessarily be the lowest energy conformer in solution.

Thermodynamic Modeling of Complex Phase Equilibria in Amine Salt Systems

The thermodynamic behavior of this compound in multicomponent systems, such as its solubility in various solvents or its partitioning between immiscible phases, is crucial for process design in chemical synthesis and purification. Modeling these complex phase equilibria requires robust thermodynamic frameworks that can accurately account for the non-ideal interactions between molecules, especially in electrolyte solutions. utexas.edu

Prominent models used for such systems include excess Gibbs energy models like the Electrolyte Non-Random Two-Liquid (eNRTL) model and equations of state from the Statistical Associating Fluid Theory (SAFT) family, particularly the SAFT-γ Mie group-contribution approach. aspentech.commolecularsystemsengineering.org

The eNRTL model is widely applied for aqueous electrolyte systems. It accounts for non-ideality by considering three types of interactions: long-range electrostatic interactions (described by a Pitzer-Debye-Hückel term), short-range interactions between all species (local composition effects), and solvation effects. To model a system containing this compound, water, and potentially another solvent, one would need binary interaction parameters for all molecule-molecule, molecule-ion, and ion-ion pairs. These parameters are typically regressed from experimental data such as vapor-liquid equilibrium (VLE), liquid-liquid equilibrium (LLE), and solubility data.

The SAFT-γ Mie approach offers a more physically based model that represents molecules as chains of fused spherical segments interacting via the Mie potential. molecularsystemsengineering.org This group-contribution method builds molecules from predefined functional groups, allowing for the prediction of thermodynamic properties for compounds where extensive experimental data is lacking. researchgate.net To model this compound, the molecule would be deconstructed into its constituent groups. A possible group breakdown is shown below:

| Compound | Proposed SAFT-γ Mie Functional Groups |

|---|---|

| 3-Fluoropropan-1-amine (cation) | CH2F, CH2, CH2NH3+ |

| Chloride (anion) | Cl- |

| Water (solvent) | H2O |

The model's accuracy hinges on the parameters describing the interactions between these groups. While parameters for standard groups like CH2 and H2O are well-established, those for more specialized groups like CH2F and CH2NH3+, and their cross-interactions with the Cl- anion, would need to be determined by fitting the model to experimental data from related compounds. acs.orgresearchgate.net The model would then calculate the chemical potential of each component in each phase, and phase equilibrium is established when the chemical potentials are equal across all phases. This approach is powerful for predicting properties like solubility as a function of temperature, pressure, and composition in complex amine salt systems.

Advanced Analytical Characterization in Research Methodologies

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Fluoropropan-1-amine (B3031539) hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the atomic connectivity and molecular weight of the compound.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the presence of fluorine. For 3-Fluoropropan-1-amine hydrochloride, ¹H, ¹³C, and ¹⁹F NMR spectra are all informative.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different sets of protons in the propyl chain. The integration of these signals would correspond to a 2:2:2 ratio. The chemical shifts are influenced by the electronegativity of the adjacent fluorine and amino groups. The protons on the carbon adjacent to the fluorine atom (C3) would appear most downfield, followed by the protons next to the nitrogen (C1). The protons on the central carbon (C2) would be the most upfield. Furthermore, spin-spin coupling between adjacent protons would lead to characteristic splitting patterns (multiplets), and coupling to the fluorine atom would introduce additional complexity, particularly for the protons on C2 and C3.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display three signals, one for each carbon atom in the propyl chain. The chemical shifts are indicative of the electronic environment of each carbon. The carbon atom bonded to the fluorine (C3) will exhibit a large downfield shift and will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. The carbon attached to the nitrogen (C1) will also be downfield, while the central carbon (C2) will be the most upfield signal and will also show coupling to the fluorine atom (two-bond coupling).

¹⁹F NMR Spectroscopy: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique. wikipedia.org The ¹⁹F NMR spectrum of this compound will show a single resonance. The chemical shift of this signal is characteristic of a fluorine atom attached to a primary alkyl carbon. alfa-chemistry.comucsb.edu This signal will be split into a triplet of triplets due to coupling with the adjacent protons on C3 and the protons on C2. The wide chemical shift range of ¹⁹F NMR makes it particularly useful for identifying and quantifying fluorinated compounds. wikipedia.org

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | H-1 (-CH₂NH₃⁺) | ~3.1 | Triplet | J(H-1, H-2) ≈ 7 |

| ¹H | H-2 (-CH₂-) | ~2.1 | Multiplet | J(H-1, H-2) ≈ 7, J(H-2, H-3) ≈ 6, J(H-2, F) ≈ 25 |

| ¹H | H-3 (-CH₂F) | ~4.5 | Triplet of Doublets | J(H-2, H-3) ≈ 6, J(H-3, F) ≈ 47 |

| ¹³C | C-1 (-CH₂NH₃⁺) | ~38 | Singlet | - |

| ¹³C | C-2 (-CH₂-) | ~30 | Doublet | ²J(C-2, F) ≈ 20 |

| ¹³C | C-3 (-CH₂F) | ~82 | Doublet | ¹J(C-3, F) ≈ 165 |

| ¹⁹F | F | ~-220 | Triplet of Triplets | J(H-3, F) ≈ 47, J(H-2, F) ≈ 25 |

Note: Predicted values are based on typical chemical shifts and coupling constants for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular weight of the free base is 77.06 g/mol . nih.gov In electrospray ionization (ESI) mass spectrometry, the compound would be observed as the protonated molecule [M+H]⁺ at m/z 78.07.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the ion, which allows for the determination of the elemental composition, confirming the molecular formula C₃H₉FN⁺.

The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide further structural confirmation. Common fragmentation pathways for protonated amines include the loss of ammonia (B1221849) (NH₃) or cleavage of C-C bonds. For 3-Fluoropropan-1-amine, characteristic fragments would likely arise from the loss of HF or the cleavage of the propyl chain. For instance, α-cleavage (cleavage of the C1-C2 bond) is a characteristic fragmentation pathway for amines, which would result in a fragment ion at m/z 30 ([CH₂NH₂]⁺). docbrown.info

Table 2: Predicted Mass Spectrometry Data for 3-Fluoropropan-1-amine

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 78.07 | Protonated molecular ion |

| [M+H-HF]⁺ | 58.06 | Loss of hydrogen fluoride |

| [CH₂NH₂]⁺ | 30.03 | Fragment from α-cleavage |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for determining its enantiomeric composition if it is prepared in a chiral form.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of a substance. For a polar compound like this compound, reversed-phase HPLC would be a suitable method. A C18 column could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine. Detection is typically performed using a UV detector, although a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) could also be used since the analyte lacks a strong chromophore. The purity is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks.

Since 3-Fluoropropan-1-amine is a chiral molecule, it is crucial to determine its enantiomeric purity, especially in pharmaceutical applications. Chiral HPLC is the most common method for separating and quantifying enantiomers. nih.govsigmaaldrich.com This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of chiral amines. yakhak.orgresearchgate.net The mobile phase is usually a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol. The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral stationary phase. The enantiomeric excess (ee) is calculated from the relative peak areas of the two enantiomers. In some cases, derivatization of the amine with a chiral or UV-active reagent may be employed to enhance separation and detection. yakhak.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule. It would also reveal the details of the crystal packing and the intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) group and the chloride ion, as well as with neighboring molecules. This technique provides unequivocal proof of the molecular structure and stereochemistry (if applicable). Currently, the crystal structure of this compound has not been reported in the public domain.

Mechanistic Toxicological and Environmental Research Perspectives

Mechanistic Investigations into Biological Toxicity and Safety Profiles

The toxicological profile of 3-Fluoropropan-1-amine (B3031539) hydrochloride, as indicated by aggregated data from notifications to the ECHA C&L Inventory, suggests a compound with a notable hazard profile. nih.gov While comprehensive mechanistic studies remain limited in publicly accessible literature, the existing classifications provide a foundation for understanding its potential biological effects.

The compound is classified as acutely toxic if swallowed, in contact with skin, or inhaled. nih.gov It is also noted to cause skin irritation and serious eye irritation. nih.gov The "toxic" classification implies that severe, potentially lethal, effects can occur following exposure. The irritant properties suggest the ability to cause inflammatory responses upon contact with epithelial tissues.

From a mechanistic standpoint, the toxicity of organofluorine compounds can be influenced by the strong carbon-fluorine bond, which can alter the molecule's metabolic stability and lipophilicity. numberanalytics.com In some cases, the presence of fluorine can lead to the formation of toxic metabolites. acs.org For instance, some fluorine-containing compounds can be metabolized to fluoroacetic acid, a potent inhibitor of the citric acid cycle. acs.org However, it is crucial to note that direct evidence of this specific pathway for 3-Fluoropropan-1-amine hydrochloride is not currently available in the reviewed literature.

Further research is necessary to elucidate the specific biochemical interactions that underpin the observed toxicity of this compound. Mechanistic studies would need to investigate its effects on cellular processes, enzyme activities, and potential for oxidative stress to build a more complete safety profile. numberanalytics.com

Table 1: GHS Hazard Classifications for this compound nih.gov

| Hazard Class | Category |

|---|---|

| Acute Toxicity, Oral | 3 |

| Acute Toxicity, Dermal | 3 |

| Acute Toxicity, Inhalation | 3 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

This table is based on aggregated GHS information. Percentages of notifications for each hazard class vary.

Metabolic Fate and Biotransformation Studies in Vivo and In Vitro

Detailed in vivo and in vitro metabolic studies specifically on this compound are not extensively documented in the available scientific literature. However, the metabolic pathways of structurally related compounds, such as other halogenated propanes and aliphatic amines, can offer potential insights into its biotransformation.

For instance, studies on 3-halopropan-1,2-diols in rats and mice have shown that these compounds are detoxified by conjugation with glutathione. nih.gov This process leads to the formation of urinary metabolites, specifically S-(2,3-dihydroxypropyl)cysteine and the corresponding mercapturic acid, N-acetyl-S-(2,3-dihydroxypropyl)cysteine. nih.gov It is plausible that this compound could undergo a similar initial conjugation reaction.

The metabolism of other amines has also been investigated. For example, the in vivo metabolism of 2-(2-thienyl)allylamine (B1203703) hydrochloride in rats resulted in a novel metabolite, 2-(2-thienyl)propionic acid, which involves the loss of the amine group and reduction of an olefinic bond. nih.gov Furthermore, studies on N, N-dimethylaniline-heliamine in rats have identified demethylation, dehydrogenation, glucuronidation, and sulfation as the main metabolic pathways. mdpi.com These findings suggest that the biotransformation of this compound could involve a variety of enzymatic reactions targeting the amine functional group and the aliphatic chain.

The introduction of fluorine into a molecule is known to influence its metabolic profile, often by blocking sites of oxidation and thereby increasing metabolic stability. researchgate.net However, metabolic defluorination can also occur. researchgate.net The specific enzymes and pathways involved in the metabolism of this compound would require dedicated in vitro studies using liver microsomes or hepatocytes, followed by in vivo studies in animal models to identify the resulting metabolites in plasma, urine, and feces.

Research on Environmental Implications and Principles of Sustainable Chemistry

The environmental fate and impact of this compound have not been specifically detailed in the reviewed literature. However, the broader class of fluorinated organic compounds has received significant attention due to the high stability of the carbon-fluorine bond, which can lead to environmental persistence. researchgate.net

General principles suggest that the release of such compounds into the environment should be carefully managed. The stability that is often a desirable trait in pharmaceutical and agrochemical design can become a concern if the compound or its metabolites are resistant to degradation and have the potential to bioaccumulate. researchgate.netresearchgate.net

From the perspective of sustainable chemistry, the synthesis and application of fluorinated compounds are areas of active research. Efforts are being made to develop more environmentally benign fluorination techniques and to design molecules that are effective for their intended purpose but also degrade into harmless substances in the environment. researchgate.net The assessment of the complete life cycle of a chemical, from its synthesis to its ultimate environmental fate, is a key principle of green chemistry. For this compound, a comprehensive environmental risk assessment would involve studies on its biodegradability, potential for bioaccumulation, and aquatic toxicity. The GHS classification indicating that it is "Toxic to aquatic life with long lasting effects" underscores the importance of such investigations. nih.gov

Q & A

Q. Basic Characterization

- NMR Spectroscopy :

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) detects impurities (<2%) .

Advanced Methods : - Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ = 122.05 Da) validates molecular composition .

How does the fluorine atom at the C3 position affect the compound’s reactivity and interaction with biological targets?

Advanced Mechanistic Insight

The fluorine substituent:

- Electron Withdrawal : Enhances amine’s electrophilicity, facilitating nucleophilic reactions (e.g., acylation or Schiff base formation) .

- Bioactivity Modulation : Increases binding affinity to enzymes like monoamine oxidases due to polar interactions and steric effects. Comparative studies with non-fluorinated analogs show 3–5× higher IC₅₀ values in receptor-binding assays .

Experimental Validation : - Docking Simulations : Molecular modeling reveals fluorine’s role in stabilizing hydrogen bonds with active-site residues (e.g., Tyr435 in MAO-B) .

How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Q. Advanced Data Reconciliation

- Purity Assessment : Re-analyze batches via HPLC and elemental analysis to rule out impurity-driven variability .

- Assay Conditions : Standardize cell culture media (e.g., pH 7.4 buffers) and incubation times to minimize environmental bias .

- Control Experiments : Compare results against structurally similar compounds (e.g., 3-chloropropan-1-amine hydrochloride) to isolate fluorine-specific effects .

What are the best practices for storing this compound to ensure long-term stability?

Q. Methodological Guidelines

- Storage Conditions : Keep in airtight, light-resistant containers at -20°C; desiccants (e.g., silica gel) prevent hygroscopic degradation .

- Solution Stability : Prepare stock solutions in deionized water (≤10 mM) and aliquot to avoid freeze-thaw cycles; discard after 30 days .

What synthetic intermediates or byproducts are commonly observed, and how can they be minimized?

Q. Advanced Reaction Monitoring

- Common Byproducts :

- Stoichiometric Control : Use 1.1 equivalents of fluorinating agent to limit over-substitution.

- In Situ Monitoring : FTIR tracking of C-F bond formation (1050–1100 cm⁻¹) allows real-time adjustments .

How does this compound compare to other fluorinated amines in pharmacokinetic studies?

Q. Advanced Comparative Analysis

- Metabolic Stability : The compound exhibits longer half-life (t₁/₂ = 2.5 h in rat plasma) than 2-fluoro analogs due to reduced hepatic clearance .

- Permeability : LogP = 0.8 (vs. 1.2 for 3-chloro analog) suggests enhanced aqueous solubility but lower blood-brain barrier penetration .

What computational tools are recommended for predicting the physicochemical properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.